2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Overview
Description
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)- is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Chiral Bicyclic Azetidine Derivatives (2S)-N-Benzoyl-2-azetidinecarboxylic acid has been used in the synthesis of chiral bicyclic azetidine derivatives, which are significant in the field of organic chemistry and may have implications in pharmaceuticals. The process involves lactamization, aldol reaction, and reduction steps, and the structures of the resultant stereoisomers have been determined using X-ray crystallography (Barrett et al., 2002).
2. Development of Amino Acid-Azetidine Chimeras Enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized as amino acid-azetidine chimeras. These chimeras serve as tools for studying the influence of conformation on peptide activity, which can be vital in understanding protein function and designing drugs (Sajjadi & Lubell, 2008).
3. Peptide Chemistry with Aziridinecarboxylic Acid Derivatives The chemistry of aziridinecarboxylic acid, closely related to azetidinecarboxylic acid, has been extensively studied. These derivatives, when incorporated into a peptide chain, exhibit stability and reactivity, providing valuable insights and tools for peptide chemistry (Okawa, Nakajima, & Tanaka, 1984).
4. Synthesis of Azetidine Analog and Its Application Azetidine-2-carboxylic acid has been used in synthesizing novel isomeric analogs of dl-proline, which are utilized in the synthesis of high molecular weight polypeptides. These compounds have significant implications in the field of polymer chemistry and drug development (Soriano, Podraza, & Cromwell, 1980).
5. Catalytic Enantioselective Synthesis Optically active beta-amino alcohols derived from azetidinecarboxylic acid have been used as catalysts for the enantioselective addition of diethylzinc to various aldehydes. This synthesis method is pivotal in producing chiral secondary alcohols, which are crucial intermediates in pharmaceutical synthesis (Behnen, Mehler, & Martens, 1993).
6. Influence on Ion Transport in Plants Studies on Azetidine 2-carboxylic Acid (AZ) have shown its influence on ion uptake and release in plants. This research provides valuable insights into the relationship between protein synthesis and ion transport, which is critical in understanding plant physiology and improving agricultural practices (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that azetidine-2-carboxylic acid, a related compound, can act as an analog of proline and can be incorporated into proteins in place of proline .
Mode of Action
If it behaves similarly to azetidine-2-carboxylic acid, it may interact with its targets by being incorporated into proteins in place of proline . This could potentially alter the structure and function of these proteins.
Biochemical Pathways
Given its potential to be incorporated into proteins in place of proline, it could affect a wide range of biochemical pathways that involve these proteins .
Result of Action
If it behaves similarly to azetidine-2-carboxylic acid, its incorporation into proteins in place of proline could potentially alter the structure and function of these proteins, leading to a wide range of effects .
Properties
IUPAC Name |
(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-4-8(2)6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAAEWDHLFROB-GDVGLLTNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN([C@@H]1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217900 | |
Record name | 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860067-55-5 | |
Record name | 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860067-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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